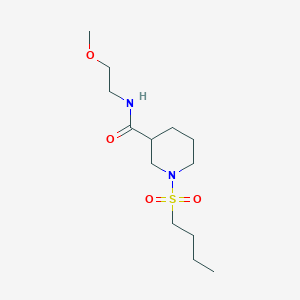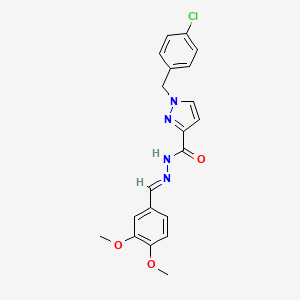![molecular formula C22H28N2O2S B5539276 1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 1-Benzyl-N-{2-[(4-Methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide, involves multi-step chemical processes that often target specific biological activities. For instance, Sugimoto et al. (1990) described the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, focusing on anti-acetylcholinesterase activity. They highlighted the importance of substituent variation for enhancing activity, suggesting a similar approach could be applicable for the synthesis of the target compound (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives reveals the significance of substituents on piperidine nitrogen and the benzyl position for biological activity. Structural modifications, such as the introduction of bulky moieties or specific substituents, can dramatically influence the activity profile of these compounds, as demonstrated in studies on similar molecules (Sugimoto et al., 1992).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, highlighting their versatility and reactivity. These reactions are pivotal for synthesizing analogues with enhanced biological activities. For example, Gawell (2003) discussed the synthesis involving carbon-14 labelling, indicating methodologies that could be adapted for tracing or studying the biological distribution of 1-Benzyl-N-{2-[(4-Methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide and its analogues (Gawell, 2003).
Aplicaciones Científicas De Investigación
Synthesis and Anti-acetylcholinesterase Activity
Research led by Sugimoto et al. (1990) highlights the synthesis of a series of piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluated for their anti-acetylcholinesterase (AChE) activity. Modifications in the benzamide moiety significantly increased activity against AChE, showing the potential for the development of antidementia agents (Sugimoto et al., 1990).
Anti-inflammatory and Analgesic Properties
A study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives demonstrating analgesic and anti-inflammatory activities. These compounds, derived from visnaginone and khellinone, were evaluated as cyclooxygenase inhibitors, showing high inhibitory activity and potential as therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).
Imaging Applications in Breast Cancer
Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in imaging primary breast tumors in humans, leveraging its sigma receptor binding properties. The study found that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting its utility in noninvasively assessing tumor proliferation (Caveliers et al., 2002).
Role in Alzheimer's Disease Research
Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients. This study contributes to understanding the neurobiological underpinnings of Alzheimer's disease and the potential for targeted therapeutic interventions (Kepe et al., 2006).
Propiedades
IUPAC Name |
1-benzyl-N-[2-(4-methoxyphenyl)sulfanylethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-26-20-7-9-21(10-8-20)27-16-13-23-22(25)19-11-14-24(15-12-19)17-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSQMCMRCKGSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-{2-[(4-methoxyphenyl)sulfanyl]ethyl}piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)
![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)
![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)